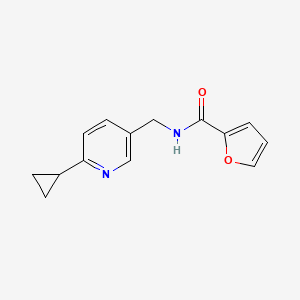

![molecular formula C10H14N2O5 B2376129 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248285-01-8](/img/structure/B2376129.png)

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid, also known as Mocimycin or MOC, is a potent antibiotic agent that has been used in scientific research for decades. It belongs to the class of oxazolomycins, which are known for their broad-spectrum activity against Gram-positive bacteria.

Applications De Recherche Scientifique

Synthesis and Transformations of Derivatives

Research has shown the successful synthesis of derivatives based on methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the creation of functional derivatives for further transformations. These processes involved the introduction of highly basic aliphatic amines into the oxazole structure and the incorporation of the oxazol-2-yl moiety into the oxazole ring (Prokopenko et al., 2010).

One-Pot Preparation and Synthesis

A one-pot synthesis approach for oxazol-5(4H)-ones from amino acids in aqueous solvents has been developed, demonstrating the use of specific reagents for the activation of carboxylic acids and the simplification of the procedure in aqueous solvents. Additionally, derivatives of 5-(triazinyloxy)oxazole have been synthesized by managing the basicity of the reaction system (Fujita & Kunishima, 2012).

Isoxazole- and Oxazole-Carboxylic Acid Derivatives Synthesis

The first reported synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process has been a significant advancement. This process involved Fe(II)-catalyzed isomerization, leading to the formation of esters and amides, and the creation of transient azirines that can be further transformed into isoxazoles or oxazoles under specific conditions (Serebryannikova et al., 2019).

Photophysical and Antimicrobial Studies

Photophysical Properties of Oxazole Derivatives

Investigations into the photophysical properties of certain oxazole derivatives have shown promising results. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, suggesting their potential as fluorescent probes. Further studies have demonstrated the retention of fluorescence and solvent sensitivity when these oxazole derivatives are linked to peptide chains, expanding their potential applications (Ferreira et al., 2010).

Antimicrobial Activity of Benzoxazole Derivatives

Research into benzoxazole derivatives has revealed their antimicrobial potential. Synthesized compounds underwent various biochemical screenings, showing promising results as antimicrobial agents. This highlights the importance of structural variations in enhancing the bio-potential of these compounds and their relevance in medical research (Balaswamy et al., 2012).

Propriétés

IUPAC Name |

4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-6(8(13)14)12-17-7(5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMVWIWTOYGIKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2376046.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)

![3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2376060.png)

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2376062.png)

![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)